1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[(4-Fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a dihydropyridine core substituted with fluorophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Final Cyclization and Functionalization:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s fluorinated aromatic rings and nitrile group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile include:
1-[(4-fluorophenyl)methyl]-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[(4-chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2O/c21-18-6-4-13(5-7-18)11-26-12-16(8-15(10-25)19(26)27)14-2-1-3-17(9-14)20(22,23)24/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNPIKUFBFVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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